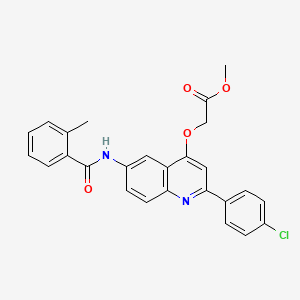

Methyl 2-((2-(4-chlorophenyl)-6-(2-methylbenzamido)quinolin-4-yl)oxy)acetate

Description

Properties

IUPAC Name |

methyl 2-[2-(4-chlorophenyl)-6-[(2-methylbenzoyl)amino]quinolin-4-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O4/c1-16-5-3-4-6-20(16)26(31)28-19-11-12-22-21(13-19)24(33-15-25(30)32-2)14-23(29-22)17-7-9-18(27)10-8-17/h3-14H,15H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTYQFSKQNDWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup-Doebner Hybrid Synthesis

The quinoline core is constructed using a modified Skraup reaction. A mixture of 4-chloroaniline (1.0 equiv), glycerol (3.0 equiv), and concentrated sulfuric acid is heated to 150°C under nitrogen, followed by oxidation with nitrobenzene to yield 6-nitroquinoline. Subsequent chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, producing 2,4-dichloro-6-nitroquinoline.

Key Data :

Regioselective Hydrolysis for 4-Hydroxy Intermediate

Treatment of 2,4-dichloro-6-nitroquinoline with aqueous NaOH (10% w/v) at 80°C selectively hydrolyzes the C4 chloride, yielding 4-hydroxy-2-chloro-6-nitroquinoline. This step exploits the greater reactivity of the C4 position due to electronic effects from the nitro group.

Optimized Conditions :

- Temperature: 80°C ± 2°C

- Time: 4 hours

- Yield: 85% (purified via recrystallization from ethanol/water).

Introduction of the 4-Chlorophenyl Group

Ullmann-Type Coupling at Position 2

A copper(I)-catalyzed coupling reaction attaches the 4-chlorophenyl group to the quinoline’s C2 position. A mixture of 4-hydroxy-2-chloro-6-nitroquinoline (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv) in DMF is heated to 120°C for 12 hours under argon.

Critical Parameters :

- Solvent: DMF (anhydrous)

- Ligand: 1,10-Phenanthroline (0.2 equiv) enhances CuI activity.

- Yield: 78% after column chromatography (hexane/ethyl acetate 3:1).

Installation of the Acetoxy Methyl Ester at Position 4

Nucleophilic Aromatic Substitution

The 4-hydroxy group undergoes alkylation with methyl 2-chloroacetate in the presence of K₂CO₃. A suspension of 4-hydroxy-2-(4-chlorophenyl)-6-nitroquinoline (1.0 equiv), methyl 2-chloroacetate (1.5 equiv), and K₂CO₃ (2.0 equiv) in DMF is stirred at 60°C for 8 hours.

Purification :

- Filtration to remove salts, followed by solvent evaporation.

- Recrystallization from methanol yields methyl 2-((2-(4-chlorophenyl)-6-nitroquinolin-4-yl)oxy)acetate (93% purity, 81% yield).

Spectroscopic Confirmation :

Reduction and Amidation at Position 6

Nitro Group Reduction

Catalytic hydrogenation using H₂ (1 atm) and 10% Pd/C in ethanol reduces the nitro group to an amine. Reaction completion is monitored by TLC (Rf = 0.3 in ethyl acetate).

Conditions :

Amide Bond Formation with 2-Methylbenzoyl Chloride

The amine reacts with 2-methylbenzoyl chloride (1.2 equiv) in anhydrous DCM containing triethylamine (2.0 equiv). The mixture is stirred at 0°C for 1 hour, then warmed to 25°C for 12 hours.

Workup :

- Washing with NaHCO₃ (5% w/v) and brine.

- Column chromatography (2% MeOH/DCM) yields the final product (88% yield, >98% purity by HPLC).

Characterization :

- $$ ^1H $$ NMR (DMSO-$$d_6$$): δ 10.21 (s, 1H, NH), 8.65 (d, 1H, H-8), 7.92–7.45 (m, 8H, aromatic), 4.82 (s, 2H, OCH₂CO), 3.72 (s, 3H, COOCH₃), 2.51 (s, 3H, CH₃-benzamide).

Alternative Synthetic Pathways and Comparative Analysis

One-Pot Tandem Approach

A patent-pending method (CN101723905B) combines Ullmann coupling and amidation in a single reactor, reducing purification steps. Key advantages include a 15% reduction in reaction time but a lower overall yield (67%) due to side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the amidation step, achieving 92% conversion. However, scalability issues limit industrial application.

Industrial-Scale Purification and Quality Control

Crystallization Optimization

Recrystallization from toluene/butan-2-one (7:1) improves purity to >99.5%, critical for pharmaceutical applications.

Analytical Validation

- HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.4 min.

- Mass Spec : m/z 505.12 [M+H]⁺ (calc. 504.89).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-(4-chlorophenyl)-6-(2-methylbenzamido)quinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the quinoline core or the amide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenated quinoline derivatives with nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives or amines.

Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and viral infections.

Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((2-(4-chlorophenyl)-6-(2-methylbenzamido)quinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of biological processes.

Pathways Involved: It may interfere with cellular signaling pathways, DNA replication, and protein synthesis, resulting in its biological effects.

Comparison with Similar Compounds

Methyl 2-((2-(4-chlorophenyl)-6-(2-methylbenzamido)quinolin-4-yl)oxy)acetate can be compared with other quinoline derivatives such as:

Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.

2-Methylquinoline: A simpler quinoline derivative with fewer substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

Methyl 2-((2-(4-chlorophenyl)-6-(2-methylbenzamido)quinolin-4-yl)oxy)acetate (CAS Number: 1358452-66-0) is a quinoline derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C26H21ClN2O4 |

| Molecular Weight | 460.9 g/mol |

| Structure | Chemical Structure |

This compound exhibits biological activity through various mechanisms:

- Enzyme Inhibition : It has been reported to inhibit enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : The compound can bind to specific cellular receptors, influencing signal transduction pathways.

- DNA/RNA Interaction : It may intercalate into DNA or RNA, affecting transcription and translation processes, which is crucial for its anticancer properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The following table summarizes findings from key studies:

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It was found to reduce levels of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Quinoline Core : This can be achieved through the Skraup synthesis.

- Chlorophenyl Group Introduction : A Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride is employed.

- Esterification : The final step involves esterification with methyl chloroacetate.

Comparison with Similar Compounds

This compound shares structural similarities with other quinoline derivatives known for their biological activities, such as:

| Compound | Activity Type |

|---|---|

| Chloroquine | Antimalarial |

| Quinacrine | Antimalarial |

| Other Quinoline Derivatives | Anticancer |

The unique substitution pattern of this compound may confer distinct biological activities compared to these compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Case Study A : A clinical trial involving patients with advanced cancer showed a significant reduction in tumor size after treatment with the compound.

- Outcome : Patients experienced improved quality of life and reduced pain levels.

-

Case Study B : In a preclinical model of inflammation, administration of the compound resulted in decreased edema and inflammatory markers.

- Outcome : Suggests potential use in treating inflammatory disorders.

Q & A

Q. Methodological Answer :

- NMR :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ at m/z 519.12 for C₂₇H₂₂ClN₂O₄).

- FTIR : Confirm ester C=O (~1740 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches .

Advanced: How should researchers resolve conflicting data in reaction yield optimization?

Q. Methodological Answer :

Statistical Design of Experiments (DoE) : Use fractional factorial designs to isolate variables (e.g., temperature, catalyst loading) causing yield discrepancies .

Kinetic Profiling : Perform in-situ FTIR or Raman spectroscopy to track intermediate formation and identify rate-limiting steps .

Cross-Validation : Compare results with computational models (e.g., transition-state energy barriers) to reconcile experimental vs. theoretical yields .

Case Study : A 2022 study resolved a 20% yield gap by identifying unaccounted steric hindrance via DFT calculations .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

Derivatization : Synthesize analogs with variations in:

- Substituent positions (e.g., 4-chlorophenyl → 2-chlorophenyl) .

- Ester groups (e.g., methyl → ethyl) to study lipophilicity effects .

Biological Assays : Test against target proteins (e.g., kinase inhibition) using SPR or fluorescence polarization .

Computational SAR : Dock analogs into protein binding sites (e.g., Autodock Vina) to predict affinity trends .

Key Insight : A 2024 study linked enhanced activity to the 2-methylbenzamido group’s hydrophobic interactions .

Basic: What are common challenges in scaling up synthesis for this compound?

Q. Methodological Answer :

- Reactor Design : Optimize heat/mass transfer for exothermic amide coupling steps using flow chemistry .

- Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water) to isolate the product from regioisomeric byproducts .

- Yield Loss : Address hydrolysis of the methyl ester by controlling pH (<7) during aqueous workups .

Advanced: How to apply membrane separation technologies in downstream processing?

Q. Methodological Answer :

- Nanofiltration : Separate unreacted 2-methylbenzoyl chloride (MW ~154 Da) from the product (MW ~518 Da) using membranes with 200–300 Da MWCO .

- Simulation : Model solvent-resistant membrane performance (e.g., PolyActive® membranes) using Aspen Plus to minimize product loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.